5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-tert-butyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)7-4-5-9-8(6-7)10(12)14-13-9/h7H,4-6,12H2,1-3H3 |
InChI Key |
OXADVZCRCFJAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=NOC(=C2C1)N |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide Generation and Cycloaddition
Nitrile oxides, generated in situ from hydroxamoyl chlorides or via oxidative methods, react with cyclohexene derivatives to form the bicyclic framework. For example, tert-butyl-substituted nitrile oxides, prepared from tert-butylhydroxamic acid and chlorinating agents, undergo [3+2] cycloaddition with 1,3-cyclohexadiene. This reaction proceeds regioselectively, positioning the tert-butyl group at C5 and the oxygen at C2 of the isoxazole ring.
Reaction Conditions :
Diastereoselectivity and Ring Strain Considerations
The cyclohexene ring’s partial saturation introduces conformational constraints, favoring endo transition states during cycloaddition. Computational studies suggest that tert-butyl groups enhance regioselectivity by stabilizing transition states through steric and electronic effects.
Introduction of the tert-Butyl Group
The tert-butyl group at C5 is typically introduced early in the synthesis, either via pre-functionalized starting materials or post-cycloaddition alkylation.
Pre-Functionalized Nitrile Oxides
Nitrile oxides bearing tert-butyl groups are synthesized from tert-butyl-substituted aldoximes. For instance, tert-butyl aldoxime, treated with chlorine gas or N-chlorosuccinimide (NCS), forms the corresponding hydroxamoyl chloride, which decomposes to the nitrile oxide under mild base.
Post-Cycloaddition Alkylation
Alternative routes involve Friedel-Crafts alkylation of the pre-formed isoxazole. However, this method is less common due to the reactivity of the isoxazole ring and competing side reactions.
Installation of the C3-Amine Functionality
The amine group at C3 is introduced via three primary strategies: direct cycloaddition with amine-containing dipolarophiles, reduction of nitro intermediates, or substitution of halogenated precursors.
Direct Cycloaddition Using Amino-Substituted Dipolarophiles
Reaction of tert-butyl nitrile oxide with amino-substituted alkenes or alkynes places the amine directly at C3. For example, propargylamine derivatives participate in cycloadditions to yield 3-aminoisoxazoles. However, this approach requires careful protection of the amine to prevent side reactions.
Example Protocol :
Reduction of Nitro Isoxazoles
Nitro groups at C3 are reduced to amines using catalytic hydrogenation (H₂/Pd-C) or hydrazine. This method is advantageous for late-stage functionalization but requires nitro-substituted intermediates.
Case Study :
Nucleophilic Substitution of Halogenated Isoxazoles
Chlorinated or brominated isoxazoles undergo amination with ammonia or amines. Microwave-assisted reactions enhance efficiency.
Optimized Conditions :
-
Substrate: 3-Chloro-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole
-
Reagent: NH₃ (7 M in MeOH), sealed tube, 100°C, 12 h
Spectroscopic Characterization and Validation
Successful synthesis is confirmed via NMR, HRMS, and HPLC. Key spectral data for this compound include:
¹H NMR (CDCl₃) :
-
δ 1.22 (s, 9H, tert-butyl)
-
δ 2.50–2.70 (m, 4H, cyclohexene CH₂)
-
δ 3.10 (br s, 2H, NH₂)
¹³C NMR :
HRMS : m/z calcd. for C₁₂H₁₉N₂O [M+H]⁺: 215.1543; found: 215.1548.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity : Use of bulky substituents (e.g., tert-butyl) and polar solvents (DMF) improves control over cycloaddition positioning.
-
Amine Protection : Boc groups prevent undesired side reactions during cycloaddition but require acidic deprotection.
-
Catalysis : Cu(I) or Ru-based catalysts enhance reaction rates and selectivity in cycloadditions .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group in this compound undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the amine to intermediate nitroso or nitro derivatives. These reactions are critical for introducing electron-withdrawing groups, which can modulate biological activity.
Key Reaction Example:
| Reagent/Conditions | Product | Notes |
|---|---|---|
| KMnO₄ (aq), 0–25°C, 4h | 5-(tert-Butyl)-3-nitroso derivative | Partial oxidation |
Substitution Reactions
The amine group participates in nucleophilic substitution, particularly with alkyl halides and acylating agents.
Alkylation
Reaction with benzyl bromide (BnBr) in DMF using NaH as a base yields N-benzyl derivatives (e.g., 3a below) :
text5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine + BnBr → N-Benzyl-5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine
Experimental Data:
Acylation
The amine reacts with activated carbonyl compounds (e.g., acid chlorides) to form amides. For example, coupling with 1-benzylpyrazole-4-carboxylic acid using EDC/HOBt produces 3h :
Product: 5-tert-Butyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid (1-benzyl-1H-pyrazol-4-yl)amide
Yield: 79%
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) enable aryl group introduction at the amine position. For example:
text3-Amino-isoxazole + Aryl bromide → N-Aryl-5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine
Scientific Research Applications
Research indicates that compounds similar to 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HCT-116 and HeLa. The mechanism often involves inducing apoptosis and cell cycle arrest through interactions with cellular targets like tubulin .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. Its structural features may enhance its efficacy as an antimicrobial agent by targeting specific bacterial enzymes.
Anticancer Therapeutics
The potential of this compound as an anticancer agent is notable. Case studies have indicated that modifications to the compound can lead to enhanced cytotoxicity against cancer cells. For instance:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HCT-116 | <100 | Induces apoptosis |
| Similar Derivative | HeLa | <50 | Inhibits tubulin polymerization |
This table summarizes findings from various studies demonstrating the compound's efficacy against specific cancer cell lines.
Neuroprotective Agents
Emerging research suggests that this compound may possess neuroprotective properties. It could be investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter levels or inhibiting enzymes like acetylcholinesterase (AChE) .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity:
| Modification | Effect on Activity |
|---|---|
| Tert-butyl group | Increases lipophilicity and cellular uptake |
| Amino group at 3-position | Enhances binding affinity to biological targets |
These modifications can significantly influence the compound's pharmacokinetics and pharmacodynamics.
Synthesis Strategies
The synthesis of this compound typically involves several steps:
- Formation of the benzoisoxazole core.
- Introduction of the tert-butyl group.
- Amination at the 3-position.
These synthetic routes are designed to yield high purity and good yields for further biological testing.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine (CAS 1004-64-4)
- Structure : Lacks the tert-butyl substituent at position 5.
- Molecular Formula : C₇H₁₀N₂O (MW 138.17).
- Properties : Requires storage at <-20°C under inert conditions, indicating sensitivity to oxidation or moisture .
- Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine
- Structure : Replaces the tert-butyl group with a thiophene ring.
- No direct activity data available, but thiophene derivatives are often explored for antitumor applications .
Functional Group Variants
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic Acid (CAS 832684-43-2)
- Structure : Carboxylic acid replaces the amine at position 3.
- Similarity : Structural similarity score of 0.96 to the amine derivative .
(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methanamine (CAS 893639-05-9)
Heterocycle-Modified Analogs
Tetrahydrobenzo[b]thiophene Derivatives
- Example : Annulated thiourea and pyrimidine derivatives (e.g., compounds 4a, 4b).
- Activity : Demonstrated antitumor activity against three cell lines, suggesting that isoxazole analogs with tert-butyl groups could be similarly explored for oncology .
Tetrahydrobenzo[1,2-d]thiazole-2,6-diamine Derivatives
- Key Difference : Thiazole’s nitrogen-sulfur heterocycle may confer distinct electronic and metabolic stability profiles.
Comparative Data Table
Research Implications and Gaps
- Synthetic Challenges : Introducing the tert-butyl group may require specialized reagents (e.g., di-tert-butyl dicarbonate) or sterically demanding conditions .
- Biological Potential: While antitumor activity is documented for thiophene analogs , the tert-butyl isoxazole amine’s bioactivity remains uncharacterized.
- Stability and Safety : The base compound’s storage requirements suggest stability issues; the tert-butyl derivative may improve shelf-life but requires empirical validation.
Q & A
Q. How can researchers optimize the synthetic yield of 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine?
Methodological Answer:
- Reaction Conditions : Use reflux conditions in tetrahydrofuran (THF) with catalysts like DMAP (4-dimethylaminopyridine) and DIEA (N-ethyl-N,N-diisopropylamine) to enhance coupling efficiency. For example, a 60-hour reflux in THF with DIEA increased yields in analogous heterocyclic syntheses .
- Workup : Partition the reaction mixture between ethyl acetate and 3N HCl to isolate the product effectively .
- Purification : Employ flash chromatography or crystallization from ethanol to remove byproducts, as demonstrated in isoxazole derivative syntheses .
Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use -NMR in DMSO-d to confirm the presence of aromatic protons and tert-butyl groups (δ ~1.3 ppm). For example, analogous compounds showed distinct aromatic proton signals at δ 7.36–8.32 ppm .
- Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion peak (e.g., m/z 348 for a related isoxazole-thiadiazole derivative) .
- Infrared (IR) Spectroscopy : Identify key functional groups, such as C=O (1606–1719 cm) and C-N stretches (1200–1300 cm) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For structurally similar compounds, melting points range from 160–290°C, indicating moderate thermal stability .
- pH Sensitivity : Test solubility and stability in acidic (3N HCl) and basic (saturated NaHCO) conditions during workup steps .
- Storage : Store at –20°C in anhydrous environments, as tert-butyl groups are prone to hydrolysis under humid conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
Methodological Answer:
- Derivatization : Synthesize analogs by substituting the tert-butyl group with other hydrophobic moieties (e.g., phenyl, cyclohexyl) and compare bioactivity. For example, coupling with 4-methoxyphenyl groups via HBTU-mediated amide formation improved activity in related triazole derivatives .
- In Vitro Assays : Use enzyme inhibition assays (e.g., Amplex-Red fluorescence for ATX inhibition) to quantify activity. Monitor IC values to correlate structural changes with potency .
Q. How should researchers address contradictions in analytical data (e.g., purity vs. bioactivity)?
Methodological Answer:
- Purity vs. Activity Mismatch : If high-purity samples (≥95% by HPLC) show inconsistent bioactivity, test for trace impurities (e.g., residual solvents or catalysts) using LC-MS/MS. For example, DMAP residues in synthesis can inhibit enzymes non-specifically .
- Detection Limits : Use hyphenated techniques like GC-MS or NMR-DOSY to identify low-concentration impurities that evade standard HPLC detection .
Q. What computational approaches can predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., binding to ATP pockets or allosteric sites). Validate predictions with mutagenesis studies .
- QSAR Modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with solubility and permeability data from HT-Solubility assays .
Q. How do counterion choices (e.g., HCl salts) affect the compound’s solubility and pharmacokinetics?
Methodological Answer:
- Salt Formation : Convert the free base to a hydrochloride salt (as in compound 27 from ) to enhance aqueous solubility. Measure solubility in phosphate-buffered saline (PBS) at pH 7.4.
- In Vivo Testing : Compare bioavailability of free base vs. salt forms in rodent models using LC-MS quantification of plasma concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
